Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate
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Overview
Description
Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with an ethynyl substituent. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with an ethynyl substituent can be synthesized through a series of reactions, including alkylation and cyclization.
Amination: The cyclohexyl intermediate is then subjected to amination to introduce the amino group.
Carbamate Formation: The amino group is reacted with benzyl chloroformate to form the carbamate linkage.
Final Coupling: The final step involves coupling the carbamate intermediate with a suitable propyl derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, substituted benzyl derivatives, and hydrolyzed amine and carboxylic acid products.
Scientific Research Applications
Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Ethynylcyclohexylamine
- Propyl carbamate derivatives
Uniqueness
Benzyl (3-(((1r,4r)-4-ethynylcyclohexyl)amino)-3-oxopropyl)carbamate is unique due to its specific structural features, such as the combination of a benzyl group, an ethynyl-substituted cyclohexyl ring, and a carbamate linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl N-[3-[(4-ethynylcyclohexyl)amino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-2-15-8-10-17(11-9-15)21-18(22)12-13-20-19(23)24-14-16-6-4-3-5-7-16/h1,3-7,15,17H,8-14H2,(H,20,23)(H,21,22) |
InChI Key |
JNGCIAZWPUKQRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC(CC1)NC(=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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